Cas no 2229397-08-2 (methyl 5-(2-aminoethoxy)thiophene-2-carboxylate)
methyl 5-(2-aminoethoxy)thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-(2-aminoethoxy)thiophene-2-carboxylate
- EN300-1785648
- 2229397-08-2
-
- Inchi: 1S/C8H11NO3S/c1-11-8(10)6-2-3-7(13-6)12-5-4-9/h2-3H,4-5,9H2,1H3
- InChI Key: MBOFDESJBGQOIJ-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OC)=CC=C1OCCN
Computed Properties
- Exact Mass: 201.04596439g/mol
- Monoisotopic Mass: 201.04596439g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 89.8Ų
methyl 5-(2-aminoethoxy)thiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1785648-1g |
methyl 5-(2-aminoethoxy)thiophene-2-carboxylate |
2229397-08-2 | 1g |
$1286.0 | 2023-09-19 | ||
| Enamine | EN300-1785648-5g |
methyl 5-(2-aminoethoxy)thiophene-2-carboxylate |
2229397-08-2 | 5g |
$3728.0 | 2023-09-19 | ||
| Enamine | EN300-1785648-10g |
methyl 5-(2-aminoethoxy)thiophene-2-carboxylate |
2229397-08-2 | 10g |
$5528.0 | 2023-09-19 | ||
| Enamine | EN300-1785648-0.05g |
methyl 5-(2-aminoethoxy)thiophene-2-carboxylate |
2229397-08-2 | 0.05g |
$1080.0 | 2023-09-19 | ||
| Enamine | EN300-1785648-0.1g |
methyl 5-(2-aminoethoxy)thiophene-2-carboxylate |
2229397-08-2 | 0.1g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1785648-0.25g |
methyl 5-(2-aminoethoxy)thiophene-2-carboxylate |
2229397-08-2 | 0.25g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1785648-0.5g |
methyl 5-(2-aminoethoxy)thiophene-2-carboxylate |
2229397-08-2 | 0.5g |
$1234.0 | 2023-09-19 | ||
| Enamine | EN300-1785648-1.0g |
methyl 5-(2-aminoethoxy)thiophene-2-carboxylate |
2229397-08-2 | 1g |
$1286.0 | 2023-05-23 | ||
| Enamine | EN300-1785648-2.5g |
methyl 5-(2-aminoethoxy)thiophene-2-carboxylate |
2229397-08-2 | 2.5g |
$2520.0 | 2023-09-19 | ||
| Enamine | EN300-1785648-5.0g |
methyl 5-(2-aminoethoxy)thiophene-2-carboxylate |
2229397-08-2 | 5g |
$3728.0 | 2023-05-23 |
methyl 5-(2-aminoethoxy)thiophene-2-carboxylate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on methyl 5-(2-aminoethoxy)thiophene-2-carboxylate
Methyl 5-(2-Aminoethoxy)thiophene-2-Carboxylate (CAS No. 2229397-08-2): A Comprehensive Overview
Methyl 5-(2-aminoethoxy)thiophene-2-carboxylate (CAS No. 2229397-08-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiophene scaffold and aminoethoxy functional group, exhibits promising biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of methyl 5-(2-aminoethoxy)thiophene-2-carboxylate.
Chemical Structure and Synthesis
The chemical structure of methyl 5-(2-aminoethoxy)thiophene-2-carboxylate is defined by its thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom. The presence of the aminoethoxy group at the 5-position of the thiophene ring imparts unique chemical and biological properties to the molecule. The synthesis of this compound typically involves several steps, including the formation of the thiophene ring and the introduction of the aminoethoxy group.
One common synthetic route involves the reaction of 5-bromothiophene-2-carboxylic acid with 2-aminoethanol to form the corresponding alcohol intermediate, followed by esterification with methanol to yield methyl 5-(2-aminoethoxy)thiophene-2-carboxylate. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production in both academic and industrial settings.
Biological Properties and Mechanisms of Action
Recent studies have highlighted the diverse biological activities of methyl 5-(2-aminoethoxy)thiophene-2-carboxylate. One of its most notable properties is its ability to modulate various signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell proliferation. For instance, research has shown that this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor implicated in inflammatory responses.
Additionally, methyl 5-(2-aminoethoxy)thiophene-2-carboxylate has demonstrated potent antioxidant activity, which can protect cells from oxidative stress-induced damage. This property makes it a potential candidate for treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Pharmacological Applications
The pharmacological potential of methyl 5-(2-aminoethoxy)thiophene-2-carboxylate has been explored in various preclinical studies. In vitro experiments have shown that this compound can effectively inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. These findings suggest that it may have therapeutic potential in cancer treatment.
Clinical trials are currently underway to evaluate the safety and efficacy of methyl 5-(2-aminoethoxy)thiophene-2-carboxylate in human subjects. Preliminary results have been promising, with no significant adverse effects reported at therapeutic doses. However, further research is needed to fully understand its pharmacokinetics and long-term safety profile.
Current Research Trends and Future Directions
The ongoing research on methyl 5-(2-aminoethoxy)thiophene-2-carboxylate is focused on elucidating its molecular mechanisms and optimizing its pharmacological properties. One area of interest is the development of prodrugs or analogs that can enhance its bioavailability and reduce side effects. Additionally, efforts are being made to identify novel targets for this compound in various disease models.
In conclusion, methyl 5-(2-aminoethoxy)thiophene-2-carboxylate (CAS No. 2229397-08-2) represents a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure and versatile biological properties make it an attractive candidate for further research and development in the field of medicinal chemistry.
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